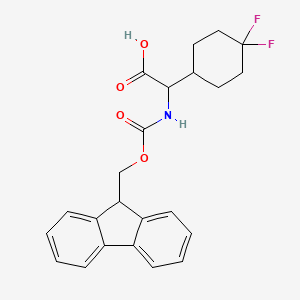

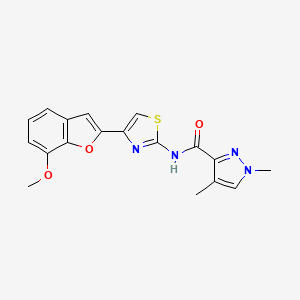

![molecular formula C14H14N2O5S B2839190 Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate CAS No. 620099-99-2](/img/structure/B2839190.png)

Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate” is a chemical compound with the empirical formula C12H11NO4S . It has a molecular weight of 265.29 . This compound is intriguing due to its heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered heterocycle system having one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Physical And Chemical Properties Analysis

This compound is a solid . Its SMILES string is O=C(SC1)N(CC2=CC=C(C=C2)C(OC)=O)C1=O .Scientific Research Applications

Synthesis and Chemical Behavior

Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate is related to thiazolidine derivatives, which have been extensively studied for their chemical synthesis and behavior in solution. For instance, the synthesis of thiazolidine-2,4-dicarboxylic acid from the condensation of glyoxylic acid with L(-)R-cysteine highlights a process involving acid-catalyzed epimerization. This work also explored stereoselective esterification and regioselective cyclocondensation, leading to various thiazolidine derivatives with potential applications in medicinal chemistry and drug design (Refouvelet et al., 1994).

Potential for Drug Discovery

Research on thiazolidinone derivatives, which share a core structural motif with this compound, has unveiled their significance in drug discovery. For instance, novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates were synthesized and evaluated for their antiproliferative effects on human leukemic cells, demonstrating the potential of these compounds in the development of anticancer therapies (K. S. Sharath Kumar et al., 2014).

Heterocyclic Chemistry Applications

The versatility of thiazolidine derivatives for the synthesis of polyfunctional heterocyclic systems has been demonstrated through the preparation of multifunctional compounds leading to a wide range of heterocyclic structures. Such compounds are essential in synthetic and medicinal chemistry for the development of bioactive molecules with diverse therapeutic properties (Lucija Pizzioli et al., 1998).

Safety and Hazards

Future Directions

Thiazolidine derivatives, which are part of this compound, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name |

methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-21-13(19)9-2-4-10(5-3-9)15-11(17)6-7-16-12(18)8-22-14(16)20/h2-5H,6-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUZICLTWRNERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

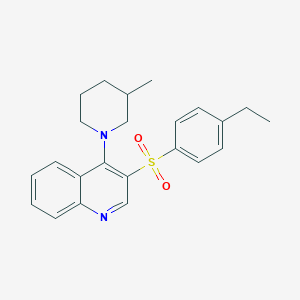

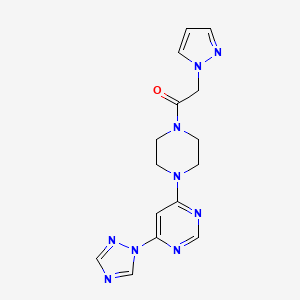

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2839107.png)

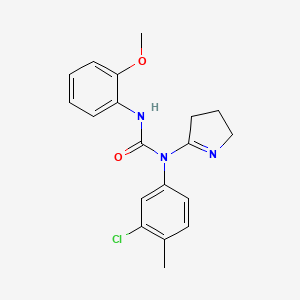

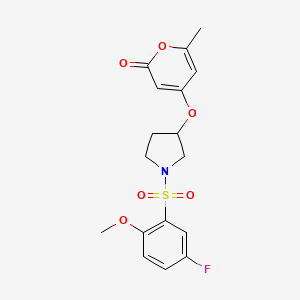

![3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2839108.png)

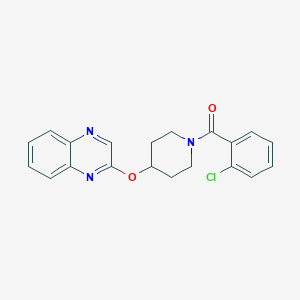

![2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2839115.png)

![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)

![1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2839123.png)

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2839124.png)

![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)